3-(1H-benzimidazol-1-yl)propanamide
Overview
Description
3-(1H-Benzimidazol-1-yl)propanamide is a benzimidazole derivative with the molecular formula C10H11N3O. It is a white, solid crystalline compound that is soluble in water and polar solvents.
Mechanism of Action
Target of Action
3-(1H-benzimidazol-1-yl)propanamide is a derivative of benzimidazole . Benzimidazole and its derivatives have been widely researched for their potential applications in medicinal chemistry, biochemistry, and material chemistry Benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some benzimidazole derivatives have been evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known that this compound is a white, solid crystalline compound that is soluble in water and polar solvents, which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound could potentially exert a variety of molecular and cellular effects .
Action Environment
It is known that this compound is a non-combustible, acute toxic cat3 / toxic hazardous materials or hazardous materials causing chronic effects , which could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
3-(1H-benzimidazol-1-yl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and function, thereby affecting various biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the proliferation and differentiation of cells, as well as their response to external stimuli . Additionally, it can impact the expression of genes involved in critical cellular processes, leading to alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in the conformation and activity of the target molecules, thereby influencing their function . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting healthy metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules in various subcellular environments . Understanding the factors that influence its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-1-yl)propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method involves the reaction of o-phenylenediamine with carbondisulphide in an alkaline alcoholic solution . Additionally, reactions with aromatic or aliphatic aldehydes can also be employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Benzimidazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-(1H-Benzimidazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- 1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one
- 1-Methyl analogues of benzimidazole derivatives
Comparison: 3-(1H-Benzimidazol-1-yl)propanamide is unique due to its specific structure, which allows for distinct interactions with biological targets compared to other benzimidazole derivatives . Its solubility in water and polar solvents also makes it more versatile for various applications.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCMNYFMMLILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348646 | |
Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22492-17-7 | |
Record name | 3-(1H-benzimidazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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